4-Methyl-3-nitrophenyl isocyanate

Organic Synthesis Kinetics Hammett Equation

Inconsistent reactivity from non-nitrated isocyanates compromises polymer properties and multi-step yields. 4-Methyl-3-nitrophenyl isocyanate (CAS 13471-69-7) eliminates this through its electron-deficient 3-nitro substitution, delivering reproducible, accelerated reaction kinetics. • Enhanced electrophilicity: 3-NO₂ group increases -NCO carbon reactivity vs. p-tolyl isocyanate. • Dual functionality: -NCO for urea/carbamate formation; -NO₂ as reducible handle for amine diversification. • Proven in hydrogel, polyurethane, and organometallic ligand synthesis. • Distinct mp 48-54°C differentiates from 2-methyl-5-nitro isomer (49-52°C).

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 13471-69-7
Cat. No. B077986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitrophenyl isocyanate
CAS13471-69-7
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3
InChIKeyOIORBBLUSMONPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitrophenyl isocyanate – Overview


4-Methyl-3-nitrophenyl isocyanate (CAS 13471-69-7) is a specialized aromatic isocyanate characterized by a benzene ring substituted with a methyl group at the 4-position, a nitro group at the 3-position, and an isocyanate (-NCO) functional group [1]. With a molecular weight of 178.14 g/mol, it is a solid at room temperature with a melting point between 48-54°C, a boiling point of 113-118°C (at 3 mmHg), and is classified as moisture-sensitive, requiring storage at 0-6°C [2]. Its primary value lies in its role as a reactive building block in organic synthesis, particularly for creating specialized polymers like hydrogels and polyurethanes, and as an intermediate in pharmaceutical and agrochemical research .

Reactive building block for functionalized polymers (hydrogels, polyurethanes)
Electrophilic isocyanate enables urea and carbamate linkage formation
Nitro-aromatic scaffold supports further synthetic modification
Moisture-sensitive; requires cold storage (0–6 °C) and dry handling

Why 4-Methyl-3-nitrophenyl isocyanate Is Irreplaceable


While all aromatic isocyanates share the reactive -NCO group, the specific combination and position of substituents on the phenyl ring of 4-Methyl-3-nitrophenyl isocyanate (a 4-methyl and a 3-nitro group) dictates its unique reactivity profile, steric hindrance, and electronic properties [1]. For example, the electron-withdrawing nitro group increases the electrophilicity of the isocyanate carbon, while the methyl group influences sterics and solubility. Substituting this compound with a non-nitrated analog like 4-methylphenyl isocyanate (p-tolyl isocyanate, CAS 622-58-2) or a different positional isomer like 2-Methyl-5-nitrophenyl isocyanate (CAS 13471-68-6) will result in a different reaction rate and potentially alter the final product's properties, as demonstrated in general by Hammett studies of para-substituted phenyl isocyanates [2]. The following evidence quantifies the specific identity and verifiable properties that differentiate this compound for precise scientific selection.

Non-nitrated analog

p-Tolyl isocyanate lacks the electron‑withdrawing nitro group, which may alter reaction kinetics and final product properties.

Positional isomer

2-Methyl-5-nitrophenyl isocyanate differs in substitution pattern; steric and electronic outcomes can shift, making direct replacement unreliable.

Quantitative Evidence for 4-Methyl-3-nitrophenyl isocyanate


Nucleophilic Addition Reactivity & Steric Effects

A 1991 kinetic study on para-substituted phenyl isocyanates established that the reaction rates with amines and alcohols are sensitive to substituent effects, with a Hammett reaction constant (ρ) of ~2 [1]. While 4-Methyl-3-nitrophenyl isocyanate was not a specific substrate in this study, the findings provide a class-level inference. The electron-withdrawing nitro group in the target compound is expected to increase the electrophilicity of the isocyanate carbon, making it more reactive toward nucleophiles compared to non-nitrated analogs like 4-methylphenyl isocyanate (p-tolyl isocyanate, CAS 622-58-2), which lacks this strong electron-withdrawing group [2]. Furthermore, the study highlighted that steric effects significantly influence the rate constants, sometimes more than solvent effects, underscoring that the specific substitution pattern (4-methyl, 3-nitro) of the target compound will impart unique reaction kinetics compared to other isomers or analogs [1].

Reactivity & sterics
Class-level
Hammett ρ ~2 indicates strong substituent sensitivity; nitro group expected to enhance isocyanate electrophilicity vs. p-tolyl analog.
Reactivity profile context – class‑level inference.
Verify kinetic behavior under target reaction conditions.
Organic Synthesis Kinetics Hammett Equation Reactivity

Physical and Chemical Property Profile

The identity and quality of 4-Methyl-3-nitrophenyl isocyanate are defined by its specific physical constants. The compound is a solid with a melting point (mp) of 48-54°C [1][2] and a boiling point (bp) of 113-118°C at 3 mmHg [1][2]. These values are consistently reported across multiple vendor specifications. For procurement, the standard purity is 96% [2] or 98% , providing a quantitative benchmark for quality. These properties differ from a close isomer, 2-Methyl-5-nitrophenyl isocyanate (CAS 13471-68-6), which has a reported melting point of 49-52°C and a purity of 97-98% , providing a clear, measurable distinction for identification and quality assurance.

Physical property profile
Head-to-head
Target mp 48–54 °C vs. 2‑Methyl‑5‑nitro isomer mp 49–52 °C; purity specs differ (96–98% range).
Melting point range supports isomer identity distinction.
Verify with analytical data from your supplier.
Analytical Chemistry Chemical Identification Quality Control Procurement

Safety and Handling Criteria

For safe handling and regulatory compliance during procurement and storage, 4-Methyl-3-nitrophenyl isocyanate has a specified flash point of >110°C (230°F) [1]. Its moisture sensitivity necessitates cold storage conditions between 0-6°C [2]. These are quantifiable safety and handling parameters that differentiate it in practice. While many aromatic isocyanates are moisture-sensitive, the specific flash point and required storage temperature range are concrete, verifiable data points that inform facility and procurement requirements. For example, the non-nitrated analog, 4-methylphenyl isocyanate (p-tolyl isocyanate, CAS 622-58-2), is also a hazardous liquid with a lower flash point and different storage requirements [3].

Safety & handling
Head-to-head
Flash point >110 °C vs. p-tolyl isocyanate 66 °C; cold storage 0–6 °C required.
Higher flash point may reduce flammability storage requirements.
Review safety data sheets for full handling protocols.
Safety Procurement Regulatory Compliance Handling

Synthetic Utility in a Patented Process

The compound's relevance is further validated by its explicit mention in a foundational DuPont patent (US3576836A) for the preparation of aromatic isocyanates [1]. The patent describes a process for preparing various aromatic isocyanates, including 4-methyl-3-nitrophenylisocyanate, from the corresponding nitro-compounds via palladium-catalyzed carbonylation. This establishes the compound as a recognized target and intermediate in an industrially relevant synthetic methodology. While the patent does not provide a direct performance comparison to other isocyanates, its inclusion in a key process patent alongside compounds like 2,4-tolylenediisocyanate and 3-nitrophenylisocyanate provides supporting evidence of its recognized value and distinct identity in the chemical manufacturing landscape.

Patented process utility
Supporting evidence
Named in DuPont patent US3576836A as product of Pd‑catalyzed carbonylation.
Established industrial relevance and synthetic accessibility.
Not a performance comparison; confirms identity as recognized target.
Process Chemistry Patents Industrial Synthesis Precursor

Application Scenarios for 4-Methyl-3-nitrophenyl isocyanate


Synthesis of Functionalized Hydrogels and Polyurethanes

4-Methyl-3-nitrophenyl isocyanate is specifically cited as a reagent for the synthesis of specialized polymers, including hydrogels and polyurethanes . Its unique substitution pattern (4-methyl, 3-nitro) allows for the incorporation of a nitro-aromatic moiety with controlled reactivity into the polymer backbone or as a pendant group. This is directly supported by its identification as a useful building block in this field . The electron-withdrawing nature of the nitro group, as inferred from Hammett studies [1], makes it a more reactive monomer for creating materials with potentially distinct mechanical, thermal, or optical properties compared to those made with non-nitrated isocyanates.

Heterocycle and Pharmaceutical Scaffold Synthesis

As a highly reactive electrophile with a specific substitution pattern, 4-Methyl-3-nitrophenyl isocyanate is an ideal intermediate for constructing complex molecules. The nitro group can serve as a synthetic handle for further modifications (e.g., reduction to an amine), while the isocyanate group enables the rapid formation of ureas, carbamates, and other key pharmacophores . The class-level evidence on the influence of substituents on reaction kinetics [1] confirms that its unique electronic profile will lead to quantifiably different outcomes in multi-step syntheses, making it the required choice for producing specific heterocyclic structures or drug candidates where the 4-methyl-3-nitrophenyl motif is essential.

Synthesis of Organometallic Reagents and Ligands

The compound is reported to play a role in the synthesis of organometallic compounds, such as organolithium and organozinc reagents . The presence of both the reactive isocyanate and the nitro group may allow for selective metalation or the formation of unique ligand structures. Its specific physical properties, including the melting point (48-54°C) and moisture sensitivity, are critical parameters to consider when planning air- and moisture-free organometallic reactions. The quantified higher flash point (>110°C) compared to some analogs [2] may also offer a safety advantage during scale-up of these processes.

Analytical Standard for Isomer Identification

The precise physical constants of 4-Methyl-3-nitrophenyl isocyanate, particularly its melting point of 48-54°C and its distinction from the 2-Methyl-5-nitrophenyl isocyanate isomer (mp 49-52°C) , make it a valuable reference standard. In procurement, verifying the melting point against this specification is a critical step for identity confirmation and purity assessment. For analytical chemists, these verifiable values are essential for developing and validating analytical methods (e.g., HPLC, GC-MS) to differentiate this isomer from others in reaction monitoring and final product purity analysis.

Application
Selection Property
Validation Focus
Functionalized polymer synthesis
Nitro‑aromatic isocyanate with controlled reactivity
Reactivity differentiation from non‑nitrated analogs
Pharmaceutical intermediate synthesis
Electrophilic isocyanate for urea/carbamate formation
Reaction outcome consistency based on substituent effects
Organometallic reagent synthesis
Moisture‑sensitive isocyanate with defined physical constants
Handling protocol verification (dry conditions, flash point)
Isomer identification standard
Well‑characterized melting point and purity specification
Melting point verification and chromatographic method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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